molecular formula C15H11ClF3NOS B5103751 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide

Cat. No. B5103751
M. Wt: 345.8 g/mol
InChI Key: BEMSVEBKGBQDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the movement of chloride and other ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR inhibitor-172 has been studied for its potential therapeutic applications in cystic fibrosis and other diseases.

Mechanism of Action

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 works by blocking the function of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide protein. Specifically, it binds to a specific site on the protein and prevents it from opening and allowing chloride ions to pass through. This leads to a decrease in the movement of salt and water across cell membranes, which can help to reduce inflammation and improve lung function in cystic fibrosis patients.
Biochemical and Physiological Effects
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can block the function of mutant 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide proteins, reduce inflammation, and improve lung function. In vivo studies in animal models have shown that it can reduce mucus production, improve lung function, and decrease inflammation. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 has also been shown to have potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.

Advantages and Limitations for Lab Experiments

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and characterized, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by other factors such as pH and temperature. Additionally, its effects may be different in different cell types and animal models.

Future Directions

There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172. One area of focus is the development of more potent and selective inhibitors of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide. Another area of research is the identification of biomarkers that can be used to monitor the effectiveness of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitors in patients. Additionally, there is ongoing research on the use of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitors in combination with other therapies, such as gene therapy and other small molecule drugs. Overall, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 has shown great promise as a potential therapeutic agent for cystic fibrosis and other diseases, and further research is needed to fully understand its potential.

Synthesis Methods

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in several research articles and patents. The general strategy involves the preparation of the starting materials, followed by the formation of the key intermediate, and then the final product. The synthesis method requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 can block the function of mutant 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide proteins that are associated with cystic fibrosis. In vivo studies in animal models have demonstrated that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide inhibitor-172 can improve lung function and reduce inflammation.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NOS/c16-11-2-1-3-12(17)10(11)7-22-8-15(21)20-9-4-5-13(18)14(19)6-9/h1-6H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMSVEBKGBQDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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